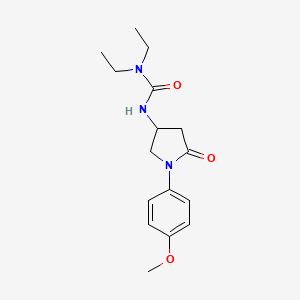

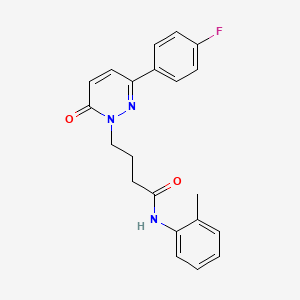

1,1-Diethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,1-Diethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of diaryl ureas is known for its antiproliferative effects against various cancer cell lines, as demonstrated by the synthesis and biological evaluation of related compounds .

Synthesis Analysis

The synthesis of related diaryl urea derivatives involves computer-aided design to optimize the structure for biological activity. For instance, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and showed significant antiproliferative effects . While the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies could be employed, possibly involving cyclization reactions as seen in the formation of 2-arylpyrrolidines from 1-(4,4-diethoxybutyl)-3-aryl(thio)ureas .

Molecular Structure Analysis

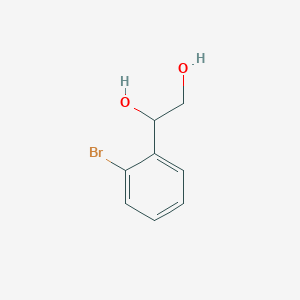

The molecular structure of diaryl ureas, including the compound , typically consists of an aryl group attached to a urea moiety, which can further be substituted with various functional groups to enhance biological activity. The presence of a 4-methoxyphenyl group suggests potential for increased lipophilicity and possible interactions with biological targets .

Chemical Reactions Analysis

Diaryl ureas can undergo various chemical reactions, including intramolecular cyclization and dimerization. For example, 1-(4,4-diethoxybutyl)-3-arylureas and thioureas can cyclize in the presence of an acid catalyst to form pyrrolidine derivatives and bipyrrole derivatives . These reactions are crucial for the formation of biologically active structures and can be tailored to produce specific compounds like this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas depend on their specific substituents. The introduction of a methoxy group can influence the compound's solubility, boiling point, and stability. The urea moiety is known for its ability to form hydrogen bonds, which can affect the compound's solubility in water and its interaction with biological molecules. The antiproliferative activity of these compounds against cancer cell lines suggests that they can readily interact with cellular targets, which is a critical aspect of their physical and chemical behavior in a biological context .

Scientific Research Applications

Stereoselective Synthesis

1,1-Diethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a compound of interest in the stereoselective synthesis of active metabolites, particularly for potent inhibitors like PI3 kinase inhibitors. For instance, its stereoselective synthesis involves complex reactions that include hydroboration, oxidation, and reduction steps to achieve the desired stereochemistry (Chen et al., 2010). This process illustrates the compound's utility in developing therapeutic agents by precisely controlling the stereochemistry of pharmacologically active metabolites.

Enzyme Inhibition and Anticancer Activities

This compound also serves as a backbone for the synthesis of various derivatives with significant enzyme inhibition properties and potential anticancer activities. For instance, derivatives of this compound have been synthesized and evaluated for their inhibitory effects on enzymes like urease and β-glucuronidase, as well as their anticancer efficacy against specific cancer cell lines, demonstrating its versatility in medicinal chemistry applications (Mustafa, Perveen, & Khan, 2014).

Directed Lithiation

The compound is involved in directed lithiation reactions, where its derivatives serve as precursors for the synthesis of complex molecules. Such reactions highlight the compound's importance in organic synthesis, providing a pathway to introduce functional groups at specific positions in the molecule, which is crucial for the construction of complex organic molecules (Smith, El‐Hiti, & Alshammari, 2013).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of this compound participate in complexation reactions that lead to the unfolding of heterocyclic ureas into multiply hydrogen-bonded sheetlike structures. This behavior is explored in the context of designing new molecular assemblies and materials, illustrating the compound's utility in materials science and nanotechnology (Corbin et al., 2001).

Conformational and Tautomeric Control

Furthermore, the compound and its derivatives are studied for their role in conformational and tautomeric control within molecular structures. By designing derivatives that can undergo specific conformational changes or tautomeric shifts, researchers can explore new mechanisms of molecular recognition and sensing, which are fundamental in the development of sensors and switches (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).

properties

IUPAC Name |

1,1-diethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-4-18(5-2)16(21)17-12-10-15(20)19(11-12)13-6-8-14(22-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHBCDATQJNURB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

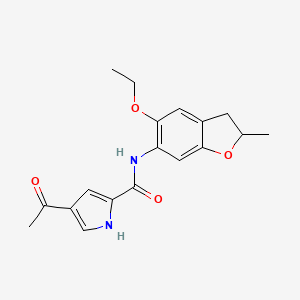

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502231.png)

![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

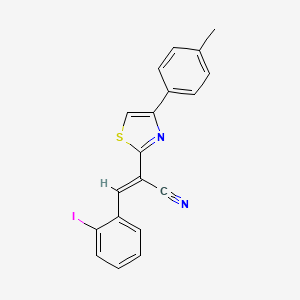

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide](/img/structure/B2502237.png)

![4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2502244.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2502246.png)

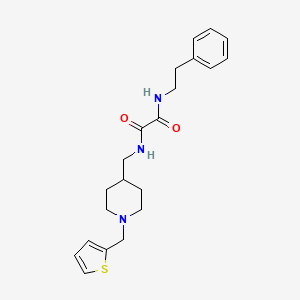

![Methyl (1-{[(tert-butylcarbamoyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2502249.png)